molecular formula C10H18O B15419455 3-Butylcyclohex-2-en-1-ol CAS No. 128622-72-0

3-Butylcyclohex-2-en-1-ol

Cat. No.: B15419455
CAS No.: 128622-72-0
M. Wt: 154.25 g/mol
InChI Key: KJQXRPKHNBQHMO-UHFFFAOYSA-N
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Description

3-Butylcyclohex-2-en-1-ol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 3-Butylcyclohex-2-en-1-ol with high yield and purity?

  • Answer : Optimal synthesis involves catalytic hydrogenation or acid-catalyzed cyclization of precursor aldehydes. For example, trans-2-tert-butylcyclohexan-1-ol synthesis (structurally analogous) employs stereoselective hydrogenation using Pd/C under controlled pressure (1–3 atm) to achieve >85% yield . Ensure inert conditions (N₂ atmosphere) to prevent oxidation. Purity is confirmed via GC-MS or HPLC, with protocols adhering to reproducibility standards outlined in academic guidelines (e.g., detailed experimental sections and supplementary data as per ).

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., cyclohexene proton shifts at δ 5.6–5.8 ppm) .
  • IR : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and alkene (C=C stretch ~1650 cm⁻¹) functional groups .
  • GC-MS/HPLC : Assess purity (>98%) and detect byproducts. Certificates of Analysis (COA) should include retention times and reference standards .

Q. What storage conditions are critical to maintain the stability of this compound?

  • Answer : Store in amber glass vials under inert gas (argon) at 2–8°C to prevent photodegradation and oxidation. Avoid exposure to moisture, as hydroxyl groups may participate in unintended hydrolysis. Stability studies on similar cyclohexenols indicate a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How does the stereochemistry of the butyl group influence the reactivity of this compound in Diels-Alder reactions?

  • Answer : The equatorial vs. axial orientation of the butyl group affects steric hindrance and electron density on the cyclohexene ring. Computational modeling (e.g., DFT calculations) predicts that equatorial positioning enhances dienophile compatibility due to reduced steric clash. Experimental validation involves comparing reaction rates and regioselectivity between stereoisomers, with data analyzed via 1H^1H NMR kinetic studies .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Answer : AI-driven platforms (e.g., PubChem’s retrosynthesis tools) leverage databases like Reaxys and Pistachio to predict solubility, logP, and reaction pathways. For example, the InChIKey from PubChem (e.g., DLQWBMHADAJAAZ-RKDXNWHRSA-N for trans-2-tert-butylcyclohexan-1-ol) enables cross-referencing with experimental datasets . Molecular dynamics simulations can further assess conformational stability in solvents .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Answer : Systematic validation is key:

  • Reproduce experiments : Adhere to standardized protocols (e.g., ’s guidelines for detailed method descriptions).
  • Cross-validate instruments : Calibrate NMR and GC-MS against certified reference materials .
  • Meta-analysis : Compare data across peer-reviewed studies (e.g., PubChem, NIST) while accounting for variables like solvent polarity or catalyst loading . Contradictions often arise from undocumented reaction conditions or impurities.

Q. Methodological Notes

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details into main text and supplementary materials, ensuring reproducibility .
  • Safety Protocols : Refer to GHS classifications for similar compounds (e.g., H226, H315 for flammability and skin irritation) when handling this compound .

Properties

CAS No.

128622-72-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-butylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-2-3-5-9-6-4-7-10(11)8-9/h8,10-11H,2-7H2,1H3

InChI Key

KJQXRPKHNBQHMO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(CCC1)O

Origin of Product

United States

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